4-Bromodexamisole
Description
4-Bromodexamisole is a brominated derivative of dexamisole, a known anthelmintic agent belonging to the benzimidazole class. The bromine substituent likely increases lipophilicity and improves target binding, a trend observed in related compounds like 4-(4-Bromophenyl)-2-methyl-1,3-oxazole, which exhibits enhanced interactions with biological targets due to halogen substitution .
Properties
CAS No. |
71461-23-9 |
|---|---|
Molecular Formula |
C11H11BrN2S |
Molecular Weight |
283.19 g/mol |
IUPAC Name |
(6R)-6-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H11BrN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,10H,5-7H2/t10-/m0/s1 |
InChI Key |
HTHGAIADRJRJOY-JTQLQIEISA-N |
Isomeric SMILES |
C1CSC2=N[C@@H](CN21)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Bromodexamisole involves the bromination of methoxybenzene. Under an oxidizing gas atmosphere, methoxybenzene and liquid bromine are dissolved into 1-butyl-3-methylimidazole nitrate. The reaction is carried out under closed conditions at temperatures ranging from 25°C to 100°C for more than one hour .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high purity and a high raw material conversion rate, effectively reducing production costs .
Chemical Reactions Analysis
Types of Reactions
4-Bromodexamisole undergoes various chemical reactions, including:
Substitution Reactions: It forms Grignard reagents and organozinc derivatives.
Coupling Reactions: It participates in Suzuki and Heck coupling reactions.
Common Reagents and Conditions
Grignard Reagent Formation: Reacts with magnesium in dry ether.
Suzuki Coupling: Catalyzed by palladium pincer complexes.
Heck Reaction: Conducted in room-temperature ionic liquids.
Major Products Formed
Tris(4-methoxyphenyl)phosphine: Formed from the reaction with phosphorus trichloride.
Ethyl 4-methoxycinnamate: Result of the Heck reaction with ethyl acrylates.
Scientific Research Applications
4-Bromodexamisole is used in various scientific research applications:
Chemistry: As a brominating reagent and intermediate in synthetic chemistry.
Biology: Used in RNA extraction to eliminate DNA contamination.
Medicine: Acts as a precursor in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of aryl 1,3-diketones and other organic compounds.
Mechanism of Action
The mechanism of action of 4-Bromodexamisole involves its ability to form reactive intermediates, such as Grignard reagents and organozinc derivatives. These intermediates participate in various coupling reactions, facilitating the formation of complex organic molecules .
Comparison with Similar Compounds
Benzimidazole Derivatives
Benzimidazole derivatives with bromine substitutions, such as Benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)- , demonstrate how halogenation influences bioactivity. The trifluoromethyl and nitro groups in this compound enhance its stability and electron-withdrawing effects, whereas this compound’s simpler bromine substitution may prioritize steric accessibility for target binding .
| Compound | Substituents | Molecular Weight | Key Applications |
|---|---|---|---|
| Benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)- | Br, NO₂, CF₃ | 335.1 g/mol | Medicinal chemistry, drug design |
| This compound (inferred) | Br at position 4 | ~300–350 g/mol* | Anthelmintic, potential anticancer |
*Estimated based on structural analogs.
Brominated Oxazole and Thiazole Derivatives
Compounds like 4-(4-Bromophenyl)-2-methyl-1,3-oxazole and 4-Bromophenylthioacetate highlight the role of bromine in modulating reactivity. The oxazole derivative’s bromophenyl group enhances antimicrobial activity, while the thioacetate group in the latter compound increases electrophilicity, enabling nucleophilic substitutions . In contrast, this compound’s benzimidazole core may offer greater hydrogen-bonding capacity, improving target specificity .
Imidazole-Based Analogs
1-(4-Bromophenyl)imidazole-2-thiol and 1-(4-(Bromomethyl)phenyl)-1H-imidazole hydrobromide illustrate how bromine positioning affects biological activity. This compound’s bromine at the 4-position of the benzimidazole ring may similarly optimize steric and electronic interactions with parasitic or cancer cell targets .
Data Table: Key Brominated Heterocycles and Their Properties
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